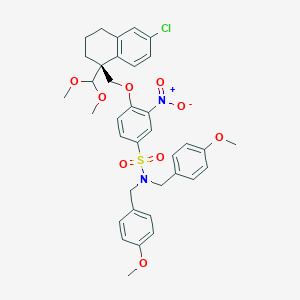
1-Methyl-4-(methylamino)-3,4-dihydroquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(methylamino)-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with a methylamino group at the 4-position and a methyl group at the 1-position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
The synthesis of 1-Methyl-4-(methylamino)-3,4-dihydroquinolin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzophenone with methylamine in the presence of a suitable catalyst can lead to the formation of the desired compound. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-Methyl-4-(methylamino)-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The methylamino group can undergo substitution reactions with electrophiles, leading to the formation of substituted quinoline derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Methyl-4-(methylamino)-3,4-dihydroquinolin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(methylamino)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound may also interact with cellular receptors and enzymes, leading to modulation of signaling pathways and cellular processes.
Comparaison Avec Des Composés Similaires
1-Methyl-4-(methylamino)-3,4-dihydroquinolin-2(1H)-one can be compared with other similar compounds, such as:
Quinoline: The parent compound, which lacks the methylamino and methyl groups.
4-Aminoquinoline: A derivative with an amino group at the 4-position instead of a methylamino group.
1-Methylquinoline: A derivative with a methyl group at the 1-position but lacking the methylamino group.
The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H14N2O |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
1-methyl-4-(methylamino)-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-12-9-7-11(14)13(2)10-6-4-3-5-8(9)10/h3-6,9,12H,7H2,1-2H3 |
Clé InChI |
XGSUURKTHGLFLP-UHFFFAOYSA-N |
SMILES canonique |
CNC1CC(=O)N(C2=CC=CC=C12)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-(Allyloxy)phenyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363411.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13363415.png)
![4,5-dimethyl-N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13363417.png)
![5-Amino-2-(3,4,5-trimethoxyphenyl)chromeno[4,3,2-de][1,6]naphthyridine-4-carbonitrile](/img/structure/B13363420.png)
![N-{2-[bis(4-fluorophenyl)methoxy]ethyl}thiourea](/img/structure/B13363421.png)
![2-hydroxy-4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B13363427.png)
![3-[(Ethylsulfanyl)methyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363435.png)
![2-((3-Allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13363450.png)

![(5S,8S,10aR)-2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 5-amino-6-oxooctahydropyrrolo[1,2-a][1,4]diazocine-2,8(1H)-dicarboxylate](/img/structure/B13363461.png)
![6-(3,4-Dimethylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363464.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363468.png)

